(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone
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Description
(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N6OS2 and its molecular weight is 448.56. The purity is usually 95%.
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Scientific Research Applications
Chemical Characterization and Synthesis
This compound belongs to a class of molecules that exhibit a wide range of chemical and biological properties due to their heterocyclic core and substituents. Heterocyclic compounds, including those containing thiazole and pyridine moieties, are of significant interest in medicinal chemistry for their diverse pharmacological activities. The synthesis and structural elucidation of similar compounds have been detailed, where researchers focus on developing novel heterocyclic compounds with potential therapeutic applications. For instance, studies have explored the synthesis of heterocyclic compounds with central hetero-aromatic linkers, demonstrating the versatility of these molecules in drug design and development (Swanson et al., 2009). Similarly, research on the synthesis of thiazolyl and pyridinyl derivatives highlights the chemical diversity and potential of such compounds in contributing to new therapeutic agents (Patel et al., 2012).
Biological Activity and Applications
The biological activities of molecules with similar structures have been a subject of research, aiming to explore their potential in various therapeutic areas. For instance, thiazole and pyridine derivatives have been evaluated for their antimicrobial properties, indicating the potential of such compounds in addressing bacterial and fungal infections (Patel, Kumari, & Patel, 2012). Moreover, the synthesis of s-triazine-based thiazolidinones and their evaluation as antimicrobial agents against a range of bacteria and fungi further underscore the potential utility of these compounds in developing new antimicrobial therapies (Patel, Kumari, & Patel, 2012).
Advanced Research Applications
Beyond their potential therapeutic applications, compounds like "(4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)(4-(6-(pyridin-3-yl)pyridazin-3-yl)piperazin-1-yl)methanone" are also of interest in advanced research settings. Studies involving the structural and electronic characterization of heterocyclic compounds provide valuable insights into their chemical properties, reactivity, and potential interactions with biological targets. For instance, research involving density functional theory (DFT) calculations and molecular docking studies aims to elucidate the structural characteristics and predict the biological activity of such molecules, offering a basis for further experimental investigations (Shahana & Yardily, 2020).
Properties
IUPAC Name |
(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6OS2/c1-15-20(31-21(24-15)18-5-3-13-30-18)22(29)28-11-9-27(10-12-28)19-7-6-17(25-26-19)16-4-2-8-23-14-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSJGKSCOREQHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)C5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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